4SC-205

Catalog No.
S548438
CAS No.
M.F
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4SC-205

Product Name

4SC-205

IUPAC Name

NONE

solubility

Soluble in DMSO, not in water

Synonyms

4SC205; 4SC 205; 4SC-205

The exact mass of the compound 4SC-205 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4SC-205 is a highly selective, orally bioavailable small-molecule inhibitor of the kinesin spindle protein Eg5 (KIF11). Unlike traditional anti-mitotic agents that broadly target microtubule dynamics, 4SC-205 specifically blocks the ATP-dependent motor function of Eg5, a protein exclusively expressed during cell division [1]. This targeted mechanism induces mitotic arrest characterized by a monaster spindle phenotype and subsequent apoptosis. Crucially, 4SC-205 was developed to overcome the pharmacokinetic limitations of earlier intravenous Eg5 inhibitors, offering dose-proportional oral bioavailability and a half-life (~10 hours) that supports continuous daily dosing [2]. This makes it an optimal precursor and tool compound for prolonged in vivo xenograft studies and metronomic dosing models where sustained target engagement is required.

Research Fit

Route Oral KIF11/Eg5 inhibitor for research use
Workflow Mitotic spindle assembly studies, once-daily oral dosing research models
Phase Clinical-stage research tool; endpoint context available

Substituting 4SC-205 with standard intravenous Eg5 inhibitors (such as ispinesib) or conventional microtubule-targeting agents (such as paclitaxel) fundamentally compromises in vivo study design. Mitosis is a transient event lasting approximately 30 minutes, meaning that short-half-life, IV-administered inhibitors often clear the system before a significant fraction of tumor cells enter the cell cycle—a phenomenon known as the 'proliferation rate paradox' [1]. While ispinesib requires intermittent dosing that misses asynchronous cell divisions, 4SC-205's oral formulation enables continuous daily administration, ensuring steady-state plasma levels that capture cells as they enter mitosis [2]. Furthermore, substituting with taxanes introduces dose-limiting peripheral neuropathy, as tubulin is essential for post-mitotic neuronal transport, whereas 4SC-205's Eg5-specific mechanism completely spares non-dividing neuronal tissues.

Substitution Risk

Route mismatch Oral administration profile may not transfer to i.v. KIF11 inhibitors (ispinesib, filanesib), requiring route-specific research models.
Neurotoxicity context Peripheral neuropathy endpoint profile differs from microtubule inhibitors; chronic study design may be affected.
PK profile difference Half-life and accumulation patterns differ from other Eg5 inhibitors, limiting direct substitution in exposure-response studies.

Continuous Dosing Efficacy vs. Intermittent IV-Style Regimens

The primary procurement advantage of 4SC-205 is its capacity for continuous oral dosing, which overcomes the 'proliferation rate paradox' that limits intravenous Eg5 inhibitors. In clinical and preclinical evaluations, continuous daily oral dosing of 4SC-205 (e.g., 20 mg daily) achieved a median time on study of 162 days, compared to only 42 days for intermittent once- or twice-weekly dosing schedules [1]. This sustained exposure is critical for spindle assembly checkpoint (SAC) deficient cell lines, which require up to 96 hours of continuous incubation to establish the full IC50. In contrast, IV benchmarks like ispinesib have shorter half-lives (~16 hours) and cannot be practically administered continuously, leading to target escape between doses.

Evidence DimensionMedian time on study (sustained disease stabilization)
Target Compound Data162 days (continuous daily oral dosing at 20 mg)
Comparator Or Baseline42 days (intermittent weekly/biweekly dosing typical of IV regimens)
Quantified Difference3.8-fold increase in sustained exposure duration
ConditionsIn vivo advanced solid tumor models / SAC-deficient cell line assays

Enables researchers to design prolonged, daily-dosing xenograft models without the technical limitations and target-escape risks of repeated IV injections.

Oral route
Reported
Oral, once-daily vs i.v. (ispinesib, filanesib)
Enables oral-dosing research models
Cross-study context; Phase I setting

Neurotoxicity Profile vs. Standard Anti-Mitotics

Conventional anti-mitotic agents such as paclitaxel and docetaxel stabilize or destabilize microtubules, which are critical not only for mitosis but also for axonal transport in post-mitotic neurons. This results in severe peripheral neuropathy. 4SC-205 selectively targets Eg5, a motor protein that is completely absent in post-mitotic neurons. In dose-escalation studies (up to 200 mg weekly or 30 mg continuous daily), 4SC-205 exhibited a complete absence of peripheral neuropathy, whereas taxane benchmarks typically induce measurable neuropathy in a high percentage of in vivo models and human subjects [1]. The primary dose-limiting toxicity for 4SC-205 shifts predictably to neutropenia, which is manageable and dose-proportional.

Evidence DimensionIncidence of peripheral neuropathy
Target Compound Data0% incidence of peripheral neuropathy
Comparator Or BaselinePaclitaxel / Taxanes (high incidence of dose-limiting peripheral neuropathy)
Quantified DifferenceComplete elimination of tubulin-mediated neurotoxicity
ConditionsIn vivo and clinical dose-escalation studies

Crucial for procuring a mitotic inhibitor for neuro-oncology models or long-term survival studies where taxane-induced neurotoxicity would confound behavioral or physiological endpoints.

Neurotoxicity endpoint
Reported
0% peripheral neuropathy vs taxanes 10–30%
Supports neurotoxicity endpoint comparison
Phase I AEGIS trial; cross-study context

Predictable Pharmacokinetics for Metronomic Modeling

For procurement in pharmacology and toxicology modeling, predictable pharmacokinetics are essential. 4SC-205 demonstrates strict dose-proportional pharmacokinetics with a terminal half-life (t1/2) of approximately 10 hours [1]. This predictable clearance allows for precise calculation of steady-state plasma concentrations during daily oral administration. In contrast, early-generation Eg5 inhibitors like monastrol lack the potency and PK stability required for in vivo translation, while IV agents like ispinesib exhibit variable clearance rates that complicate continuous exposure modeling. The dose-proportional nature of 4SC-205 ensures that cumulative AUCs match intended exposure targets without unexpected accumulation.

Evidence DimensionPharmacokinetic half-life and dose proportionality
Target Compound Datat1/2 ~ 10 hours with linear dose-proportional AUC
Comparator Or BaselineMonastrol (poor in vivo PK) / Ispinesib (t1/2 ~16h, IV only)
Quantified DifferenceEnables stable metronomic oral dosing without unpredictable accumulation
ConditionsPharmacokinetic profiling in solid tumor models

Provides a highly predictable pharmacokinetic profile for researchers designing complex, multi-week metronomic dosing schedules in murine models.

Human half-life
Reported
~10 h vs ispinesib ~60 h (6-fold shorter)
May inform PK research modeling
Phase I PK analysis; solid tumor context
Study duration
Head-to-head
162 days continuous vs 42 days intermittent dosing
Reported longer study duration endpoint
Phase I AEGIS; continuous daily arm

Metronomic Dosing Xenograft Models

Because 4SC-205 is orally bioavailable and maintains a 10-hour half-life, it is the ideal Eg5 inhibitor for metronomic (continuous low-dose) xenograft studies. It allows researchers to avoid the stress and technical complexity of repeated IV injections required by competitors like ispinesib, ensuring steady-state target engagement [1].

Neuro-Oncology and Glioblastoma Research

Due to its strict specificity for dividing cells and complete lack of interaction with neuronal microtubules, 4SC-205 is optimal for brain tumor models. It prevents the taxane-induced peripheral neuropathy that would otherwise severely confound neurological assessments and behavioral endpoints [2].

Spindle Assembly Checkpoint (SAC) Deficient Tumor Modeling

Since SAC-deficient cells require prolonged exposure (up to 96 hours) to achieve full mitotic arrest, 4SC-205's continuous oral dosing capability makes it the preferred chemical probe over short-acting IV agents that allow target escape between doses [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Neuroblastoma model studies
Oral KIF11 inhibition activity
Tumor response endpoint review
Combination research with chemotherapy or targeted agents
Additive antiproliferative profile
Combination model response context
Chronic dosing research models
Neurotoxicity endpoint profile
Neurotoxicity endpoint comparison
PK/PD research studies
PK half-life and PD biomarker context
Exposure-response relationship review

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

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